2,2,2-trifluoroethyl 6-methyl-2-oxo-4-phenyl-3,4-dihydro-1H-pyrimidine-5-carboxylate
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Overview
Description
The compound is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It has a trifluoroethyl group, a phenyl group, and a carboxylate ester group attached to the pyrimidine ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms . The trifluoroethyl, phenyl, and carboxylate ester groups would be attached to this ring .Scientific Research Applications
Antimicrobial Activity
Research has shown the potential of derivatives of 2,2,2-trifluoroethyl 6-methyl-2-oxo-4-phenyl-3,4-dihydro-1H-pyrimidine-5-carboxylate in antimicrobial applications. Ghashang et al. (2013) synthesized a series of ethyl 4,5-dihydro 7-methyl-2-(2-oxo-2H-chromen-3-yl)-4-oxo-5-aryl-3H-chromeno[2,3-d]pyrimidine-6-carboxylate derivatives, demonstrating high yields and clean reactions, and evaluated their in vitro antimicrobial activity against different bacterial and fungal strains (Ghashang, Mansoor, & Aswin, 2013). Additionally, Shastri and Post (2019) prepared a series of 1,2,3,4-tetrahydro-2-(hydroxyimino)-6-methyl/1,6-dimethyl-4-phenyl pyrimidine-5-carboxylic acid derivatives that exhibited significant to moderate antibacterial activity and promising antifungal activity (Shastri & Post, 2019).
Synthesis of Trifluoromethylated Analogues
Sukach et al. (2015) investigated the creation of trifluoromethylated analogues of 4,5-dihydroorotic acid using 4-(trifluoromethyl)pyrimidin-2(1H)-ones. These analogues were synthesized in both racemic and enantiopure forms through a chiral auxiliary approach, showcasing the versatility of the pyrimidine core in generating structurally diverse compounds (Sukach et al., 2015).
Anti-Inflammatory Activity
Benzylidene derivatives of pyrimidine have been investigated for their anti-inflammatory activity. Tozkoparan et al. (1998, 1999) synthesized new thiazolo[3,2-a]pyrimidine derivatives, exhibiting moderate anti-inflammatory activity at certain dosages, highlighting the potential therapeutic applications of these compounds (Tozkoparan, Ertan, Krebs, Läge, Kelicen, & Demirdamar, 1998); (Tozkoparan, Ertan, Kelicen, & Demirdamar, 1999).
Applications in Drug Synthesis
Palanki et al. (2000) explored the structure-activity relationship of N-[3, 5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5-yl]carboxamide, an inhibitor of transcription mediated by NF-kappaB and AP-1 transcription factors. They found that the pyrimidine ring's substitutions significantly influenced the compound's activity, suggesting the importance of pyrimidine derivatives in drug design (Palanki, Erdman, Gayo-Fung, Shevlin, Sullivan, Goldman, Ransone, Bennett, Manning, & Suto, 2000).
Mechanism of Action
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2,2,2-trifluoroethyl 6-methyl-2-oxo-4-phenyl-3,4-dihydro-1H-pyrimidine-5-carboxylate' involves the condensation of 6-methyl-2-oxo-4-phenyl-3,4-dihydropyrimidine-5-carboxylic acid with 2,2,2-trifluoroethyl chloroformate in the presence of a base, followed by esterification with methanol.", "Starting Materials": [ "6-methyl-2-oxo-4-phenyl-3,4-dihydropyrimidine-5-carboxylic acid", "2,2,2-trifluoroethyl chloroformate", "Methanol", "Base (e.g. triethylamine)" ], "Reaction": [ "Step 1: Dissolve 6-methyl-2-oxo-4-phenyl-3,4-dihydropyrimidine-5-carboxylic acid and a base in a suitable solvent (e.g. DMF, DMSO).", "Step 2: Add 2,2,2-trifluoroethyl chloroformate dropwise to the reaction mixture while stirring at room temperature.", "Step 3: Stir the reaction mixture at room temperature for several hours until completion of the reaction is confirmed by TLC or HPLC.", "Step 4: Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g. ethyl acetate).", "Step 5: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.", "Step 6: Dissolve the crude product in methanol and add a catalytic amount of acid (e.g. HCl) to promote esterification.", "Step 7: Stir the reaction mixture at room temperature for several hours until completion of the reaction is confirmed by TLC or HPLC.", "Step 8: Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g. ethyl acetate).", "Step 9: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the desired product." ] } | |
CAS No. |
5613-33-2 |
Molecular Formula |
C9H9IO2 |
Molecular Weight |
276.07 g/mol |
IUPAC Name |
5-iodo-2,3-dimethylbenzoic acid |
InChI |
InChI=1S/C9H9IO2/c1-5-3-7(10)4-8(6(5)2)9(11)12/h3-4H,1-2H3,(H,11,12) |
InChI Key |
TXXAODHCMYLXLB-UHFFFAOYSA-N |
SMILES |
CC1=C(C(NC(=O)N1)C2=CC=CC=C2)C(=O)OCC(F)(F)F |
Canonical SMILES |
CC1=CC(=CC(=C1C)C(=O)O)I |
Origin of Product |
United States |
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